The synthesis of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one typically involves several key steps that facilitate the construction of its spirocyclic framework. One common method includes:
This method showcases a relatively straightforward synthetic route that can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .
The molecular structure of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one features:
2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one can participate in various chemical reactions:
The conditions under which these reactions occur can vary significantly, impacting the yield and selectivity of products formed .
The mechanism of action for 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one primarily involves its interaction with specific enzymes:
The physical and chemical properties of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one include:
The applications of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one span several scientific fields:
Spirocyclic architectures represent a distinctive class of three-dimensional molecular frameworks characterized by rings sharing a single atom, typically a quaternary carbon. These structures have emerged as privileged scaffolds in modern medicinal chemistry due to their inherent structural rigidity, capacity to explore novel chemical space, and favorable influence on pharmacokinetic properties. Among these, diazaspiro scaffolds incorporating nitrogen atoms at strategic positions offer enhanced hydrogen-bonding capabilities and improved solubility profiles, making them particularly valuable for drug design. The 2,7-diazaspiro[4.5]decane system, specifically exemplified by 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one, embodies these advantageous characteristics and has demonstrated significant utility across diverse therapeutic programs [2] [9].
2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one presents a structurally complex and conformationally restricted framework characterized by a central spirocyclic carbon linking a piperidine ring and a piperidinone ring. This specific derivative incorporates an isopropyl substituent on one nitrogen atom (position 2) and a carbonyl group on the adjacent carbon (position 1), significantly influencing its electronic properties, hydrogen-bonding potential, and overall molecular geometry. The scaffold's chemical identity is defined by the molecular formula C₁₁H₂₀N₂O, with the hydrochloride salt (CAS: 1187173-43-8) being a commonly employed form in research and development, offering improved solubility and crystallinity [4] [6].
The strategic value of this compound lies in its ability to confer key physicochemical advantages essential for drug-likeness. Spirocyclic structures inherently possess a higher fraction of sp³-hybridized carbon atoms (Fsp³), a parameter strongly correlated with clinical success rates. Higher Fsp³ values, often resulting from spirocyclic incorporation, contribute to improved solubility, reduced lipophilicity (log P/log D), and enhanced metabolic stability compared to flatter, more aromatic structures [2]. For instance, systematic studies involving azaspiro cycles, including diazaspiro[4.5]decanes, demonstrated significant reductions in log D values when replacing morpholine or piperazine rings, simultaneously improving target selectivity (e.g., reducing hERG channel binding) and metabolic stability in lead optimization campaigns [2]. The constrained three-dimensional shape of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one allows for precise spatial orientation of pharmacophoric elements, enhancing interactions with specific binding pockets on biological targets while minimizing off-target effects. This precision makes it an invaluable template for targeting complex protein interfaces often encountered in challenging target classes like protein-protein interactions [9].
Table 1: Key Physicochemical Features of 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₁H₂₀N₂O·HCl | Defines elemental composition and molecular weight (~232.7 g/mol) |
Core Structure | 2,7-Diazaspiro[4.5]decane | Provides 3D rigidity and high Fsp³ character |
Key Substituents | 2-Isopropyl, 1-Oxo | Modulates electronic properties, H-bonding capacity, and steric bulk |
Fsp³ | High | Correlates with improved solubility and reduced metabolic clearance |
Structural Complexity | High | Accesses novel chemical space, potentially improving selectivity |
Beyond property modulation, the 2,7-diazaspiro[4.5]decane core has demonstrated direct therapeutic relevance in various drug discovery programs. Its incorporation has yielded bioactive molecules with potent activity against critical targets. Notably, derivatives based on closely related diazaspiro[4.5]decan-1-one scaffolds have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis implicated in inflammatory and neurodegenerative diseases. Researchers discovered novel 2,8-diazaspiro[4.5]decan-1-one derivatives exhibiting nanomolar inhibitory activity (IC₅₀ = 92 nM) against RIPK1 and significant efficacy in cellular necroptosis models [3]. While the specific 2-isopropyl derivative's data requires primary literature consultation, its structural similarity positions it as a highly relevant chemotype within this promising class of therapeutics. Furthermore, spirocyclic diaza scaffolds, including variants of diazaspiro[4.5]decanone, have been successfully employed in designing nonpeptide integrin antagonists, showcasing their versatility in disrupting protein-protein interactions [10].
The three-dimensionality imparted by the spiro[4.5]decane architecture is a fundamental advantage over planar aromatic systems prevalent in historical compound libraries. This three-dimensional structure allows ligands to project substituents into specific spatial orientations that better complement the often irregular and complex binding sites found on biological targets, particularly allosteric sites or protein-protein interaction interfaces. The conformational restriction inherent in the spirocyclic system reduces the entropic penalty associated with binding by pre-organizing the molecule into its bioactive conformation. For example, in the optimization of allosteric SHP2 inhibitors, researchers utilized spirocyclic scaffolds, including diazaspiro[4.5]decanone analogues, to rigidify the structure and maintain critical hydrogen-bonding interactions of a primary amine group observed in X-ray co-crystal structures. This strategic introduction led to compounds retaining potent SHP2 inhibition while significantly improving cellular efficacy compared to less constrained predecessors [2].
The ability of spiro[4.5]decane systems to enhance selectivity profiles is particularly well-documented. A seminal example involves the modification of the approved poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Replacing its piperazine moiety with a diazaspiro[3.3]heptane scaffold, while slightly reducing potency against PARP1, dramatically improved selectivity over other PARP family members. This increased selectivity translated to a reduced DNA damage response and lower cytotoxicity in cellular models, highlighting how spirocyclic constraints can fine-tune target engagement to minimize undesirable off-target effects [2]. The 2,7-diazaspiro[4.5]decan-1-one core, with its two nitrogen atoms and defined stereochemistry, offers even greater potential for engineering selectivity through precise vectoring of substituents and optimized steric fit within the target binding pocket.
Table 2: Therapeutic Applications Exploiting Spiro[4.5]decane-Based Architectures
Therapeutic Area | Target/Pathway | Role of Spiro[4.5]decane Scaffold | Outcome |
---|---|---|---|
Oncology | RIPK1/Necroptosis | Core structure providing optimal binding geometry | Potent RIPK1 inhibitors (IC₅₀ ~92 nM) [3] |
Inflammation/Cancer | SHP2 Phosphatase (Allosteric) | Rigidification of amine vector for H-bonding | Improved cellular efficacy [2] |
Oncology (Targeted) | PARP Family | Replacing piperazine to enhance selectivity | Reduced off-target effects (DNA damage) [2] |
Cardiovascular/Oncology | Integrins (αvβ3, α5β1) | Constraining alkyl tethers for receptor recognition | Potent and selective antagonists [10] |
Physicochemical property modulation remains a cornerstone advantage of the spiro[4.5]decane scaffold. Incorporating such three-dimensional structures directly increases the Fsp³ value of the molecule. Compounds with higher Fsp³ are statistically more likely to progress successfully through clinical development, attributed to properties like improved aqueous solubility, lower melting points (beneficial for formulation), and reduced susceptibility to oxidative metabolism [2]. The spirocyclic core effectively disrupts molecular planarity and crystal packing energy, contributing to these benefits. Furthermore, the presence of nitrogen atoms within the spiro[4.5]decane ring system, as in 2,7-diazaspiro[4.5]decan-1-one, offers points for salt formation (improving solubility) and hydrogen bonding (influencing permeability and target affinity). The carbonyl group in the 1-position adds a hydrogen bond acceptor, further fine-tuning polarity and interactions. These features collectively enable medicinal chemists to overcome common development hurdles associated with lipophilicity-driven toxicity and poor pharmacokinetics [2] [9].
The recognition of diazaspiro compounds, particularly those based on the [4.5]decane system, as privileged pharmacophores has unfolded over several decades, paralleling the growing appreciation for three-dimensionality in drug design. Early spirocyclic compounds in medicine often emerged from natural product isolation or serendipity rather than rational design. However, systematic exploration began intensifying in the late 20th and early 21st centuries as synthetic methodologies advanced and the limitations of "flat" medicinal chemistry became apparent. The term "privileged scaffold" was increasingly applied to spirocycles as recurring structural motifs capable of delivering high-affinity ligands for diverse receptor types [9] [10].
Key milestones in the development of diazaspiro[4.5]decane chemistry involved innovations in synthetic routes. Early access often relied on multi-step linear syntheses with limited flexibility for diversification. Significant progress came with the development of efficient cyclization strategies, such as intramolecular aldol condensations, Mannich reactions, or ring-closing metathesis applied to appropriately functionalized precursors. These methods enabled the preparation of gram-scale quantities of core structures like 2,7-diazaspiro[4.5]decan-1-one and its N-substituted derivatives, including the 2-isopropyl variant, making them more accessible for structure-activity relationship (SAR) studies [4] [6]. The commercial availability of building blocks like 2,7-diazaspiro[4.5]decan-1-one hydrochloride and 2-methyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride from suppliers like Sigma-Aldrich and Ambeed signifies their established importance and the maturity of synthetic routes [4] [6].
Case studies vividly illustrate the scaffold's evolution and utility. In the field of integrin antagonism, pioneering work explored non-peptide mimics incorporating spirocyclic constraints. Researchers designed and synthesized analogues featuring 1-oxa-2,7-diazaspiro[4.4]non-2-ene and related scaffolds to restrict the conformation of key pharmacophores. This work demonstrated that spirocyclic constraints could yield potent and selective dual antagonists of integrins αvβ3 and α5β1, crucial targets in angiogenesis and cancer, while maintaining selectivity over GPIIb/IIIa [10]. This exemplifies the deliberate use of spirocyclic cores to achieve precise spatial positioning of pharmacophoric elements, a principle directly applicable to the structurally related 2,7-diazaspiro[4.5]decan-1-one system. The more recent discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors further underscores the scaffold's relevance in modern drug discovery. This work, stemming from virtual screening and subsequent medicinal chemistry optimization, identified compound 41 featuring the spirocyclic core as a critical element for high potency (IC₅₀ = 92 nM) and cellular efficacy in blocking necroptosis, positioning it as a lead compound for inflammatory and degenerative conditions [3]. The 2-isopropyl variant represents a specific strategic modification within this broader chemotype, potentially optimizing steric fit, lipophilicity, or metabolic stability.
The trajectory clearly indicates a shift from considering diazaspiro[4.5]decanones as merely exotic rigid units to embracing them as central, enabling scaffolds for tackling challenging targets and optimizing drug properties. Their evolution reflects the broader maturation of spirocyclic chemistry as a fundamental pillar of contemporary medicinal chemistry [2] [9]. The ongoing exploration of this chemical space, driven by advances in synthetic chemistry, computational design, and biological screening, ensures that derivatives like 2-Isopropyl-2,7-diazaspiro[4.5]decan-1-one will continue to play significant roles in the discovery of novel therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1